molecular formula C21H25N3O4 B2705295 N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034622-50-7

N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No. B2705295
CAS RN: 2034622-50-7
M. Wt: 383.448
InChI Key: GLTLRLMWWUIOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in scientific research applications. This compound is a member of the isonicotinamide family and has been found to have a wide range of biochemical and physiological effects. The purpose of

Mechanism Of Action

N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide inhibits the PLK1 enzyme by binding to the ATP-binding site of the enzyme. This prevents the enzyme from functioning properly and disrupts the cell division process. The inhibition of PLK1 has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have a wide range of biochemical and physiological effects. In addition to its inhibition of PLK1 and anti-inflammatory properties, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to induce DNA damage and inhibit angiogenesis. These effects make it a potential candidate for the treatment of various types of cancer and other diseases.

Advantages And Limitations For Lab Experiments

N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide also has some limitations. It may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, its potency and effectiveness may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for the study of N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One area of research is the development of more potent and selective PLK1 inhibitors. Additionally, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide may be useful in combination with other cancer treatments, such as chemotherapy and radiation therapy. The anti-inflammatory properties of N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide also make it a potential candidate for the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the potential of N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in these areas.

Synthesis Methods

N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 4-morpholinophenylamine with 2,4-dichloropyrimidine in the presence of a base. The resulting product is then reacted with 2-hydroxytetrahydrofuran and sodium hydride to form the final product, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. The synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of the Polo-like kinase 1 (PLK1) enzyme, which is involved in cell division and proliferation. This makes N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide a potential candidate for the treatment of various types of cancer. Additionally, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c25-21(16-5-8-22-20(15-16)28-19-6-11-26-12-7-19)23-17-1-3-18(4-2-17)24-9-13-27-14-10-24/h1-5,8,15,19H,6-7,9-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTLRLMWWUIOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

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